N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H23N5O7S and its molecular weight is 513.53. The purity is usually 95%.
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Scientific Research Applications
Organoselenium Chemistry
The compound incorporates a benzo[d][1,3]dioxole subunit, which is intriguing due to its presence in natural products and synthetic organic chemistry. Organoselenium compounds have gained attention for their diverse applications, including:
- Antitumor Agents : Research suggests that certain organoselenium compounds may inhibit tumor growth and induce apoptosis in cancer cells .
Bioactive Ligands
The compound can act as a ligand. For instance:
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , derived from this compound, has been prepared as a noble ligand. Such ligands find applications in coordination chemistry and catalysis .
Multicomponent Synthesis
The compound’s structural features make it suitable for multicomponent reactions (MCRs). For example:
- 2-Amino-4H-benzopyran Derivatives : These can be synthesized via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs). These derivatives have potential bioactivity .
properties
CAS RN |
868228-08-4 |
---|---|
Product Name |
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Molecular Formula |
C23H23N5O7S |
Molecular Weight |
513.53 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H23N5O7S/c1-32-14-6-4-13(8-16(14)33-2)21(30)26-19-20(24)27-23(28-22(19)31)36-10-18(29)25-9-12-3-5-15-17(7-12)35-11-34-15/h3-8H,9-11H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
LRLDQKBWTCVCOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N)OC |
solubility |
not available |
Origin of Product |
United States |
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